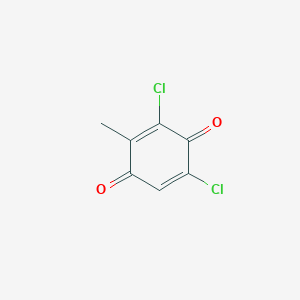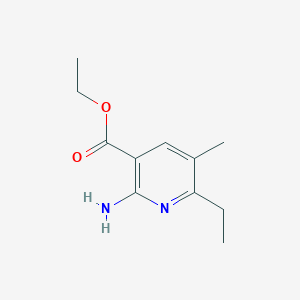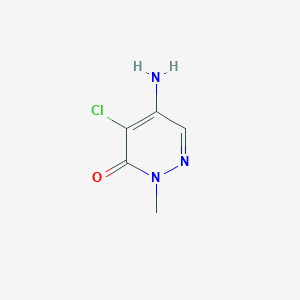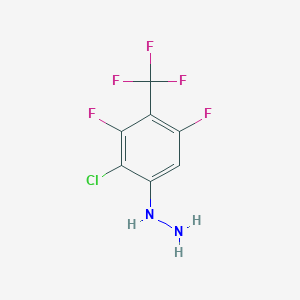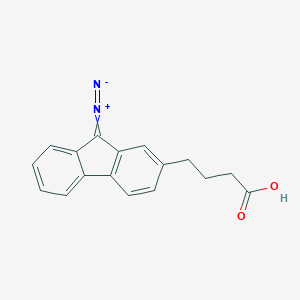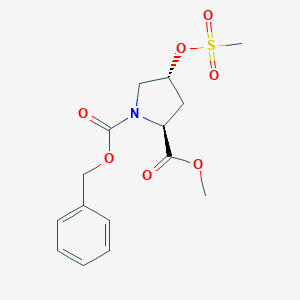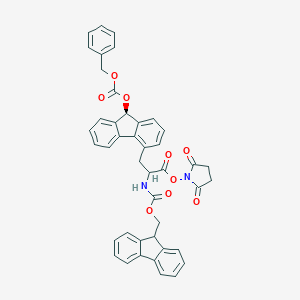
N,O-Bis-fmoc-tyr-onsu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a specialized reagent used in peptide synthesis. It is known for its ability to introduce protective groups to amino acids, particularly tyrosine, which is crucial in the synthesis of peptides and proteins. This compound utilizes base-labile protection for both the alpha amino group and the aromatic ring hydroxyl, making it a versatile tool in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting product is then purified to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester primarily undergoes substitution reactions. The Fmoc group can be introduced to amines through nucleophilic substitution, where the hydroxysuccinimide ester acts as a leaving group .
Common Reagents and Conditions
Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), N-hydroxysuccinimide, sodium bicarbonate.
Conditions: Aqueous dioxane solution, base-labile conditions.
Major Products
The major product of these reactions is the Fmoc-protected amino acid, which can be further used in peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Applications De Recherche Scientifique
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in the field of peptide synthesis. It is particularly valuable for introducing protective groups to amino acids, which is essential for the stepwise construction of peptides. This compound has applications in:
Mécanisme D'action
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the protection of amino groups through the formation of a stable Fmoc group. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for the same purpose of protecting amino groups but differs in its leaving group.
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent used for introducing Fmoc groups, with a different leaving group compared to the hydroxysuccinimide ester.
Uniqueness
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is unique due to its dual protection of both the alpha amino group and the aromatic ring hydroxyl. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .
Propriétés
Numéro CAS |
115136-02-2 |
|---|---|
Formule moléculaire |
C43H34N2O9 |
Poids moléculaire |
722.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
Clé InChI |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonymes |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


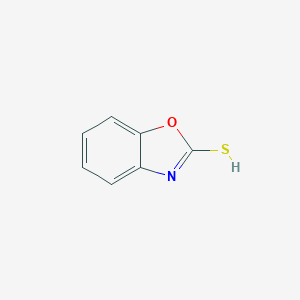
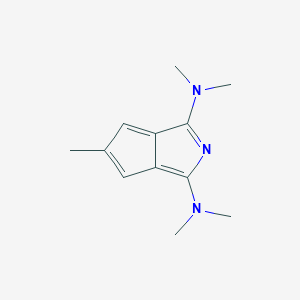
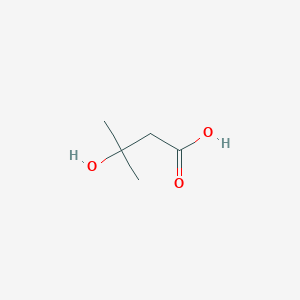
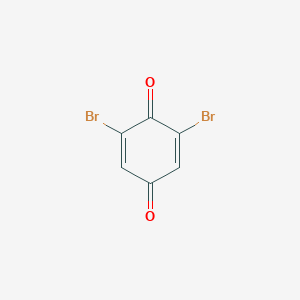
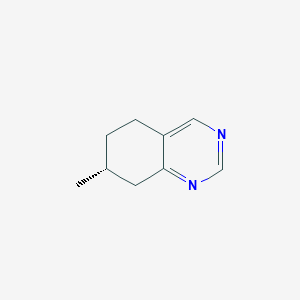

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
